molecular formula C14H14BrNO B1291210 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine CAS No. 886362-84-1

1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine

Cat. No. B1291210
M. Wt: 292.17 g/mol
InChI Key: GSXAISCLDOQZOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as nucleophilic substitution reactions, etherification, and amination. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a regioselective reaction with methylamine and subsequent bromination steps . Another example is the synthesis of a thiourea derivative by reacting 4-methoxybenzoyl isothiocyanate with 4-bromo-2-methyl aniline . These methods could potentially be adapted for the synthesis of 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine has been characterized using spectroscopic techniques and X-ray diffraction . The intermolecular interactions and crystal packing can be analyzed using Hirshfeld surface analysis, which provides insight into the solid-state structure of these compounds .

Chemical Reactions Analysis

The chemical reactivity of bromo and methoxy substituted compounds can be inferred from studies on similar molecules. For example, the bromo substituent is often involved in nucleophilic substitution reactions due to its leaving group ability, while the methoxy group can influence the electron density on the aromatic ring, affecting its reactivity . Theoretical studies, such as density functional theory (DFT) calculations, can predict the chemical activity and reactivity parameters of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with bromo and methoxy substituents on aromatic rings can be diverse. Spectroscopic techniques such as FT-IR and UV-Vis are commonly used to characterize these properties . Additionally, the solubility, melting point, and stability can be influenced by the presence of these substituents and the overall molecular structure. The antibacterial activity of some derivatives has also been evaluated, indicating potential biological applications .

properties

IUPAC Name

(4-bromophenyl)-(4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9,14H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXAISCLDOQZOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640718
Record name 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine

CAS RN

886362-84-1
Record name 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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